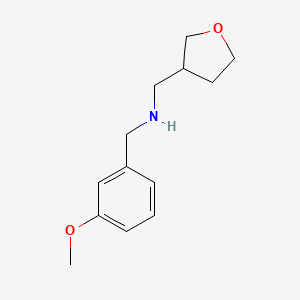

n-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine

Description

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine is a secondary amine derivative featuring a 3-methoxybenzyl group and a tetrahydrofuran-3-ylmethyl substituent. The compound’s structure combines a methoxy-substituted aromatic ring with a saturated oxygen-containing heterocycle, making it a versatile scaffold in medicinal chemistry and catalysis. The molecular formula is inferred as C₁₄H₂₁NO₂ (based on structural analogs in and ), with a molecular weight of approximately 251.3 g/mol .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-1-(oxolan-3-yl)methanamine |

InChI |

InChI=1S/C13H19NO2/c1-15-13-4-2-3-11(7-13)8-14-9-12-5-6-16-10-12/h2-4,7,12,14H,5-6,8-10H2,1H3 |

InChI Key |

CSCIZPPOAIRCHD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)CNCC2CCOC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine typically involves the reaction of 3-methoxybenzyl chloride with 1-(tetrahydrofuran-3-yl)methanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The compound can be reduced to remove the methoxy group.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens (chlorine, bromine) or other nucleophiles under basic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxybenzyl derivatives.

Reduction: Formation of benzyl derivatives without the methoxy group.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)-1-(tetrahydrofuran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can interact with hydrophobic pockets in proteins, while the tetrahydrofuran ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

The following structural analogs are compared based on substituent variations, synthetic yields, spectroscopic data, and applications:

Substituent Variation on the Benzyl Group

Key Observations :

- The 3-methoxybenzyl substituent (target compound) is associated with higher synthetic efficiency (e.g., compound 14 in : 32% yield) compared to 4-methoxy (21%) or 3-CF₃ (17%) derivatives, suggesting steric/electronic advantages during synthesis .

- 2,3-Dimethoxybenzyl analogs () exhibit increased molecular weight (251.3 g/mol) and altered lipophilicity compared to monosubstituted derivatives.

Variation in the Heterocyclic Component

Key Observations :

- 3-(Pyrrolidin-1-yl)oxetan-3-yl (FTO-20 N) introduces nitrogen, increasing polarity and hydrogen-bonding capacity, which may explain its role in FTO inhibition .

Positional Isomerism in Tetrahydrofuran Substituents

Key Observations :

- Tetrahydrofuran-3-yl derivatives may offer better steric compatibility with enzymatic pockets (e.g., FTO) compared to 2-yl isomers .

Application in Medicinal Chemistry

- REV-ERBα Modulation : N-(3-Methoxybenzyl) analogs with nitrothiophene groups () show moderate yields (21–32%), suggesting utility in circadian rhythm regulation .

- FTO Inhibition : The 3-methoxybenzyl group in FTO-20 N () demonstrates high purity (>95%) and efficacy in m⁶A-RNA demethylase inhibition, highlighting the scaffold’s relevance in oncology .

- Patent Applications: Derivatives like N-(3-Methoxybenzyl)-7-(tetrahydrofuran-3-yloxy)quinoline () indicate applications in kinase inhibition or anticancer drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.